Product packaging for Methyl 5-methoxy-2-methyl-3-nitrobenzoate(Cat. No.:CAS No. 1082042-32-7)

Methyl 5-methoxy-2-methyl-3-nitrobenzoate

Cat. No.: B1423622
CAS No.: 1082042-32-7
M. Wt: 225.2 g/mol
InChI Key: VWJLNIWFAYDRTF-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyl-3-nitrobenzoate ( 1082042-32-7) is a high-purity nitro-aromatic ester building block supplied for research applications. This compound, with a molecular formula of C10H11NO5 and a molecular weight of 225.20, is characterized by the presence of methoxy and nitro functional groups on the benzoate ring system, which are valuable handles for further synthetic manipulation . As a versatile chemical intermediate, it is primarily used in organic synthesis and pharmaceutical research for constructing more complex molecules. Its structure is particularly valuable in medicinal chemistry for exploring structure-activity relationships, often serving as a precursor in the development of potential pharmacologically active compounds. Researchers utilize this nitrobenzoate derivative in nucleophilic substitution reactions, catalytic cross-couplings, and reduction sequences to generate novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B1423622 Methyl 5-methoxy-2-methyl-3-nitrobenzoate CAS No. 1082042-32-7

Properties

IUPAC Name

methyl 5-methoxy-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-8(10(12)16-3)4-7(15-2)5-9(6)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJLNIWFAYDRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203964
Record name Benzoic acid, 5-methoxy-2-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-32-7
Record name Benzoic acid, 5-methoxy-2-methyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082042-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-methoxy-2-methyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxy-2-methyl-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of methyl 5-methoxy-2-methylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products:

    Reduction: Methyl 5-methoxy-2-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-Methoxy-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis
Methyl 5-methoxy-2-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development. For instance, it can be utilized in the synthesis of anti-inflammatory agents and other therapeutic drugs .

Biological Activity
Research indicates that certain derivatives of this compound possess significant biological activity, including antimicrobial and anti-cancer properties. This has led to its exploration in medicinal chemistry as a potential lead compound for developing new drugs .

Material Science Applications

Polymer Production
In material science, this compound can be used as a building block for synthesizing polymers with specific properties. The nitro group in its structure can facilitate further chemical modifications, allowing the creation of materials with enhanced thermal stability and mechanical strength .

Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives, where it can improve adhesion and durability. Its incorporation into formulations can enhance performance characteristics such as resistance to environmental factors .

Analytical Chemistry

Analytical Standards
this compound is utilized as an analytical standard in various chemical analyses. Its purity and well-characterized structure allow it to serve as a reference material for methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the antimicrobial properties of this compound derivativesFound significant inhibition against several bacterial strains, indicating potential as an antibiotic agent .
Synthesis of Anti-inflammatory AgentsExplored the synthesis pathways involving this compoundDemonstrated successful derivatization leading to compounds with notable anti-inflammatory effects.
Polymer Synthesis ResearchExamined the use of this compound in polymer chemistryResulted in polymers with enhanced thermal properties, suitable for high-performance applications .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These chemical transformations can modulate the compound’s reactivity and interaction with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and synthesis highlights:

Compound Name Substituents (Positions) Molecular Formula Key Synthesis Steps Yield/Notes Reference
Methyl 2,5-dimethoxy-3-nitrobenzoate 2-OCH₃, 5-OCH₃, 3-NO₂ C₁₀H₁₁NO₆ Methylation with dimethyl sulfate/K₂CO₃ 93% yield; white crystalline
Methyl 4-chloro-3-methoxy-5-nitrobenzoate 4-Cl, 3-OCH₃, 5-NO₂ C₉H₈ClNO₅ Nitration of chlorinated precursors Similarity score: 0.78
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate 5-Cl, 2-OH, 3-NO₂ C₈H₆ClNO₅ Hydrolysis and nitration Similarity score: 0.89
1,5-Dichloro-3-methoxy-2-nitrobenzene 1-Cl, 5-Cl, 3-OCH₃, 2-NO₂ C₇H₅Cl₂NO₃ Nitration of dichlorinated benzene derivatives Lab use only; CAS: 74672-01-8
Methyl 2-hydroxy-3-nitrobenzoate 2-OH, 3-NO₂ C₈H₇NO₅ Direct esterification of nitrosalicylic acid Synonym: Methyl 3-nitrosalicylate

Reactivity and Stability

  • Electron-Donating vs. Chlorinated analogs (e.g., methyl 4-chloro-3-methoxy-5-nitrobenzoate) exhibit lower solubility in polar solvents due to the hydrophobic Cl substituent .
  • Synthetic Challenges :

    • The methyl group at position 2 in the target compound may sterically hinder nitration or methylation steps, unlike unsubstituted analogs (e.g., methyl 2,5-dimethoxy-3-nitrobenzoate), which achieve 93% yields under optimized conditions .

Biological Activity

Methyl 5-methoxy-2-methyl-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following chemical formula:

C10H11N1O4C_{10}H_{11}N_{1}O_{4}

This structure features a methoxy group, a nitro group, and a methyl substituent on the benzene ring, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

  • Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular enzymes or receptors, influencing metabolic pathways.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicans62.5 µg/ml
Micrococcus luteusNotable inhibition

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-negative bacteria and certain fungal species .

Case Studies

  • Study on Antifungal Activity :
    A study evaluated the antifungal properties of various benzoate derivatives, including this compound. It was found to have a MIC of 62.5 µg/ml against Candida albicans, demonstrating its potential as an antifungal agent .
  • Antibacterial Screening :
    Another investigation focused on the antibacterial activity against clinical strains of bacteria. The compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics like ciprofloxacin.

Comparative Analysis with Related Compounds

To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-methoxy-3-nitrobenzoateNitro group at position 3Moderate antimicrobial activity
Methyl 2-methoxy-5-nitrobenzoateNitro group at position 5Lower antibacterial efficacy
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateAdditional chloropropoxy groupEnhanced bioactivity in specific assays

The structural modifications significantly affect the biological activities, highlighting the importance of functional groups in determining the efficacy of these compounds .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-methoxy-2-methyl-3-nitrobenzoate, and what factors influence yield optimization?

Answer: The synthesis typically involves multi-step functionalization of benzoate derivatives. Key steps include nitration, methylation, and esterification. For example:

  • Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Methylation : Protect hydroxyl/methoxy groups using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Esterification : React the carboxylic acid intermediate with methanol (CH₃OH) under acidic catalysis (H₂SO₄) at reflux.

Q. Yield optimization factors :

  • Temperature control : Excessive heat during nitration can lead to byproducts (e.g., di-nitrated derivatives).
  • Protecting groups : Use of temporary protecting groups for sensitive functional groups (e.g., methoxy) improves regioselectivity .
  • Catalyst purity : Impure catalysts (e.g., residual water in H₂SO₄) reduce esterification efficiency.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use closed systems or fume hoods to avoid inhalation .
  • Spill management : Sweep spills using non-sparking tools, collect in sealed containers, and dispose via licensed hazardous waste facilities .
  • Storage : Store in airtight containers in cool (<25°C), dry, and well-ventilated areas. Incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from assay variability or structural analogs with subtle substituent differences. Methodological approaches include:

  • Comparative structural analysis : Use NMR/X-ray crystallography to confirm substituent positions (e.g., nitro vs. methoxy orientation) .
  • Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate compound-specific effects.
  • Structure-Activity Relationship (SAR) tables :
Derivative Substituent Position Reported Activity Key Variable
Methyl 5-methoxy-2-nitrobenzoate2-NO₂, 5-OCH₃Low enzyme inhibitionSteric hindrance at C2
Methyl 3-nitro-4-methoxybenzoate3-NO₂, 4-OCH₃High binding affinityElectron-withdrawing NO₂

Data from SAR studies suggest electron-withdrawing groups at meta positions enhance bioactivity .

Q. What methodologies are effective for characterizing substitution patterns in this compound derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl ester (δ 3.7 ppm) groups. Splitting patterns resolve ortho/meta substituents .
    • ¹³C NMR : Nitro groups deshield adjacent carbons (δ 125–135 ppm) .
  • X-ray Crystallography : Resolve steric effects of methyl groups at C2 and confirm nitro orientation .
  • HPLC-MS : Detect trace impurities (e.g., di-nitrated byproducts) with a C18 column and acetonitrile/water gradient .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Steric effects : The methyl group at C2 hinders nucleophilic attack at C3 (nitro group position), favoring reactions at less hindered sites (e.g., ester group at C1) .
  • Electronic effects :
    • Nitro group : Strong electron-withdrawing effect activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks.
    • Methoxy group : Electron-donating OCH₃ at C5 directs electrophiles to C4 (para position) in nitration/sulfonation reactions .

Example reaction : Reduction of the nitro group (NO₂ → NH₂) with Sn/HCl proceeds sluggishly due to steric shielding by the C2 methyl group. Catalytic hydrogenation (Pd/C, H₂) at 50 psi improves efficiency .

Q. What environmental precautions are critical when disposing of this compound waste?

Answer:

  • Biodegradation : Nitro groups resist microbial degradation; incineration at >1000°C is recommended for complete breakdown .
  • Aquatic toxicity : Avoid release into waterways. Use activated carbon filters to capture residues in lab wastewater .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-methoxy-2-methyl-3-nitrobenzoate
Reactant of Route 2
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Methyl 5-methoxy-2-methyl-3-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.